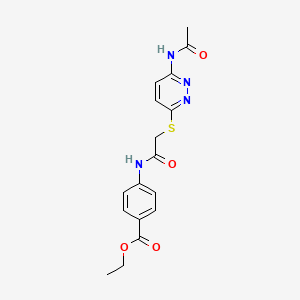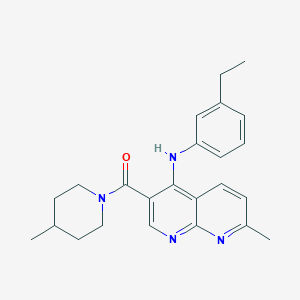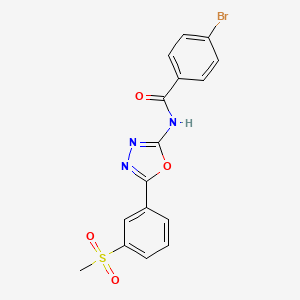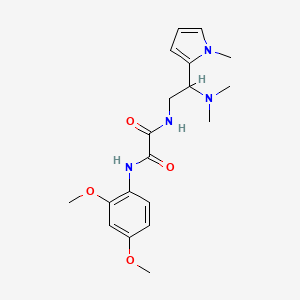![molecular formula C16H22FNO5S B2921966 4-ethoxy-3-fluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide CAS No. 1902908-25-1](/img/structure/B2921966.png)
4-ethoxy-3-fluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, related compounds such as 3,4-Ethylenedioxythiophenes have been synthesized and studied . The most common method for constructing the ethylene fragment of EDOT, for example, is to replace the 3,4-dimethoxy group of thiophene 1 with ethylene glycol or glycerol residues with the following cyclization .Scientific Research Applications
Photodynamic Therapy
A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties suggest its potential as a Type II photosensitizer for treating cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Gul et al. (2016) synthesized a series of benzenesulfonamides that were tested for cytotoxicity, tumor specificity, and as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities, suggesting potential for further anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Antimicrobial Agents
Abbas et al. (2017) investigated new derivatives of benzenesulfonamide for antimicrobial evaluation, identifying compounds with promising dual antibacterial and antifungal potency. This research points towards the development of new, potent, and safer antimicrobials (Abbas, Abd El-Karim, & Abdelwahed, 2017).
Enzyme Inhibition
Alyar et al. (2018) synthesized Schiff bases derived from sulfamethoxazole and sulfisoxazole, along with their Pd(II), Cu(II) complexes, and evaluated them for antimicrobial activities and carbonic anhydrase enzyme inhibition. They found that the Cu(II) complexes had very high inhibition potencies on enzymes, indicating potential applications in related therapeutic areas (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Safety and Hazards
Future Directions
Future research could focus on the synthesis, characterization, and application of this compound in various fields. Given the antibacterial activity of related compounds , this compound could potentially be explored for its antibacterial properties. Additionally, its potential use in the synthesis of semiconductor polymers for molecular electronics devices, electrolytic capacitors, electrochromic devices, and antistatic coatings could be investigated .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known for their antibacterial properties . They typically inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of DHPS, preventing the formation of dihydropteroate, a precursor of folic acid .
Biochemical Pathways
The compound, being a sulfonamide derivative, likely affects the folic acid synthesis pathway in bacteria . By inhibiting DHPS, it prevents the production of dihydropteroate, thereby disrupting the synthesis of folic acid. This leads to a halt in bacterial growth and reproduction, as folic acid is essential for the synthesis of nucleotides, the building blocks of DNA .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by this compound results in the cessation of bacterial growth and reproduction . This leads to a decrease in the bacterial population, aiding in the resolution of bacterial infections .
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO5S/c1-2-21-14-6-4-12(10-13(14)17)24(19,20)18-11-3-5-15-16(9-11)23-8-7-22-15/h4,6,10-11,15-16,18H,2-3,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZJTEHNAQZKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-methyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2921883.png)







![methyl 2-imino-10-methyl-5-oxo-1-pentyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2921899.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2921900.png)




